molecular formula C22H42O4 B12691970 6-(Hexadecyloxy)-6-oxohexanoic acid CAS No. 10108-00-6

6-(Hexadecyloxy)-6-oxohexanoic acid

Cat. No.: B12691970
CAS No.: 10108-00-6
M. Wt: 370.6 g/mol
InChI Key: BPOSRHRZGSYVSR-UHFFFAOYSA-N
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Description

6-(Hexadecyloxy)-6-oxohexanoic acid is a synthetic organic compound characterized by a long aliphatic chain and a carboxylic acid functional group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hexadecyloxy)-6-oxohexanoic acid typically involves the esterification of hexadecanol with hexanoic acid, followed by oxidation to introduce the keto group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification, and oxidizing agents like potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts and green chemistry principles is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Hexadecyloxy)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the keto group to a carboxylic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Oxidation: Hexadecanoic acid and hexanoic acid.

    Reduction: 6-(Hexadecyloxy)-6-hydroxyhexanoic acid.

    Hydrolysis: Hexadecanol and hexanoic acid.

Scientific Research Applications

6-(Hexadecyloxy)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of surfactants and polymers.

    Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid oxidation.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of lubricants, plasticizers, and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of 6-(Hexadecyloxy)-6-oxohexanoic acid involves its interaction with lipid membranes and enzymes involved in fatty acid metabolism. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The keto group can participate in redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid: A saturated fatty acid with a similar aliphatic chain but lacking the keto group.

    6-Hydroxyhexanoic acid: A compound with a hydroxyl group instead of a keto group.

    Hexadecanol: An alcohol with a similar aliphatic chain but lacking the carboxylic acid group.

Uniqueness

6-(Hexadecyloxy)-6-oxohexanoic acid is unique due to its combination of a long aliphatic chain, an ester linkage, and a keto group. This combination imparts distinct physicochemical properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

CAS No.

10108-00-6

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

6-hexadecoxy-6-oxohexanoic acid

InChI

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22(25)19-16-15-18-21(23)24/h2-20H2,1H3,(H,23,24)

InChI Key

BPOSRHRZGSYVSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)O

Origin of Product

United States

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